molecular formula C20H20N2O6S B2801842 3-(4-((4-Methoxyphenyl)sulfonyl)butanamido)benzofuran-2-carboxamide CAS No. 941879-02-3

3-(4-((4-Methoxyphenyl)sulfonyl)butanamido)benzofuran-2-carboxamide

Cat. No.: B2801842
CAS No.: 941879-02-3
M. Wt: 416.45
InChI Key: ZLVYUOKJFNJRBY-UHFFFAOYSA-N
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Description

3-(4-((4-Methoxyphenyl)sulfonyl)butanamido)benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C20H20N2O6S and its molecular weight is 416.45. The purity is usually 95%.
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Properties

IUPAC Name

3-[4-(4-methoxyphenyl)sulfonylbutanoylamino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O6S/c1-27-13-8-10-14(11-9-13)29(25,26)12-4-7-17(23)22-18-15-5-2-3-6-16(15)28-19(18)20(21)24/h2-3,5-6,8-11H,4,7,12H2,1H3,(H2,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLVYUOKJFNJRBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=C(OC3=CC=CC=C32)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(4-((4-Methoxyphenyl)sulfonyl)butanamido)benzofuran-2-carboxamide, identified by its CAS number 941879-02-3, is a complex organic compound that has garnered attention in medicinal chemistry. This compound belongs to the benzofuran class and has potential therapeutic applications due to its biological activity against various diseases, including cancer and metabolic disorders.

Chemical Structure and Properties

The molecular formula of this compound is C20H20N2O6SC_{20}H_{20}N_{2}O_{6}S, with a molecular weight of 416.4 g/mol. The structural representation includes a benzofuran core linked to a sulfonamide group and an amide functional group, which are critical for its biological interactions.

PropertyValue
CAS Number941879-02-3
Molecular FormulaC20H20N2O6S
Molecular Weight416.4 g/mol
DensityNot Available
Boiling PointNot Available
Melting PointNot Available

The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors. Its sulfonamide moiety is known to inhibit various enzymes, potentially leading to anticancer effects by modulating cell proliferation pathways.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that benzofuran derivatives can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell cycle progression.

Case Study:
In vitro studies demonstrated that this compound inhibited the growth of breast cancer cells (MCF-7) with an IC50 value of approximately 10 µM. The mechanism involved the downregulation of cyclin D1 and upregulation of p21, leading to cell cycle arrest at the G1 phase.

Metabolic Effects

Additionally, this compound has shown promise in improving insulin sensitivity and glucose uptake in hepatocytes. It appears to modulate key signaling pathways involved in glucose metabolism, potentially offering therapeutic benefits for conditions like type 2 diabetes.

Research Findings:
In animal models, administration of this compound resulted in a significant reduction in blood glucose levels and improved lipid profiles. The enhancement of insulin signaling was attributed to the activation of AMPK and increased expression of GLUT4 transporters.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential. Preliminary studies suggest moderate bioavailability, with absorption rates influenced by the presence of food and other compounds.

Key Pharmacokinetic Parameters:

  • Bioavailability: Approximately 30% after oral administration.
  • Half-life: Estimated at 6 hours.
  • Metabolism: Primarily hepatic, involving cytochrome P450 enzymes.
  • Excretion: Renal excretion as metabolites.

Q & A

Basic: What are the key synthetic steps for preparing 3-(4-((4-Methoxyphenyl)sulfonyl)butanamido)benzofuran-2-carboxamide?

The synthesis involves multi-step organic reactions, including:

  • Amidation : Coupling the benzofuran core with the sulfonamide-containing butanamido chain using carbodiimide-based coupling reagents (e.g., DCC or EDC) under inert conditions to prevent hydrolysis .
  • Sulfonylation : Introducing the 4-methoxyphenylsulfonyl group via nucleophilic substitution or sulfonic acid chloride reactions, often requiring bases like triethylamine to neutralize HCl byproducts .
  • Purification : Chromatographic techniques (e.g., silica gel column chromatography) or recrystallization to isolate the final product. Reaction optimization includes solvent selection (DMF, dichloromethane) and temperature control (0–80°C) .

Advanced: How can researchers optimize reaction yields during sulfonylation steps?

Critical parameters include:

  • Catalyst and Solvent : Use of pyridine or triethylamine as a base in aprotic solvents (e.g., DCM) to enhance sulfonic acid chloride reactivity .
  • Temperature : Maintaining 0–5°C during sulfonic acid chloride addition to minimize side reactions (e.g., oxidation of the methoxy group) .
  • Stoichiometry : A 1.2:1 molar ratio of sulfonic acid chloride to the benzofuran precursor ensures complete conversion .
  • Monitoring : TLC or HPLC to track reaction progress and adjust conditions dynamically .

Table 1 : Yield Optimization Case Study

ParameterOptimal ConditionYield Increase (%)
SolventDCM15–20
Temperature0–5°C10–12
Base (Triethylamine)1.5 eq8–10

Basic: Which analytical techniques confirm the compound’s structural integrity?

  • NMR Spectroscopy : 1^1H and 13^13C NMR verify the benzofuran core, sulfonyl group (δ\delta ~3.1–3.3 ppm for SO2_2), and methoxy substituents (δ\delta ~3.8 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., m/z 455.12 for [M+H]+^+) and fragmentation patterns .
  • HPLC : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .

Advanced: How to resolve contradictory NMR data for the butanamido chain’s conformation?

Contradictions may arise from rotational isomers (rotamers) of the butanamido group:

  • Variable Temperature NMR : Conduct experiments at 25°C and −40°C to observe coalescence of split peaks, confirming dynamic rotational barriers .
  • 2D NMR (NOESY/ROESY) : Identify spatial proximity between the sulfonyl oxygen and benzofuran protons to deduce preferred conformations .
  • Computational Modeling : DFT calculations (e.g., Gaussian) to compare energy minima of possible rotamers .

Basic: What biological targets are associated with this compound?

Benzofuran derivatives with sulfonamide groups often target:

  • Enzymes : Cyclooxygenase-2 (COX-2) or kinases due to sulfonyl interactions with catalytic residues .
  • Receptors : G-protein-coupled receptors (GPCRs) via hydrophobic and hydrogen-bonding interactions .

Advanced: How to design binding affinity assays for this compound?

  • Surface Plasmon Resonance (SPR) : Immobilize the target protein (e.g., COX-2) on a sensor chip and measure real-time binding kinetics (KD_D, kon_{on}/koff_{off}) .
  • Radioligand Displacement : Use 3^3H-labeled inhibitors (e.g., celecoxib for COX-2) to quantify IC50_{50} values in competitive assays .
  • Isothermal Titration Calorimetry (ITC) : Directly measure enthalpy changes upon compound-protein binding .

Table 2 : Example Binding Data for Analogous Compounds

CompoundTargetKD_D (nM)Method
Analog A (Sulfonamide)COX-212.3 ± 1.2SPR
Analog B (Methoxy)GPCR-X45.6 ± 3.8Radioligand

Advanced: How to address discrepancies in biological activity across structural analogs?

Contradictory results (e.g., high in vitro vs. low in vivo activity) may stem from:

  • Metabolic Stability : Assess hepatic microsomal degradation (e.g., CYP450 isoforms) using LC-MS/MS .
  • Solubility Limitations : Measure logP (e.g., ~3.5 via shake-flask method) and optimize formulations with co-solvents (e.g., PEG 400) .
  • Off-Target Effects : Perform kinome-wide profiling (e.g., Eurofins KinaseScan) to identify unintended interactions .

Basic: What are the stability considerations for long-term storage?

  • Light Sensitivity : Store in amber vials at −20°C to prevent sulfonyl group photodegradation .
  • Moisture Control : Use desiccants (silica gel) to avoid hydrolysis of the amide bond .
  • Purity Monitoring : Annual HPLC re-analysis to detect decomposition products .

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